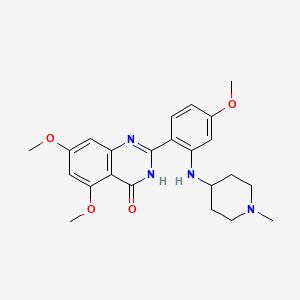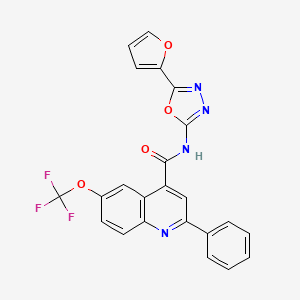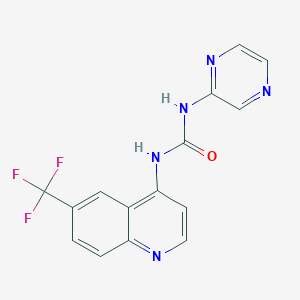![molecular formula C12H12O3 B10836252 4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)
4-[2-(furan-2-yl)ethyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol compound 11, also known as 1,3-dihydroxybenzene, is a phenolic compound with the chemical formula C₆H₄(OH)₂. It is one of the three isomeric benzenediols, specifically the meta-isomer. Resorcinol is a white crystalline solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . It is widely used in various industrial applications, including the production of resins, plastics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement to yield resorcinol and acetone . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods: Industrial production of resorcinol typically involves the oxidation of 1,3-diisopropylbenzene. This process is carried out in several steps, starting with the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. The intermediate is then oxidized and subjected to Hock rearrangement to produce resorcinol and acetone . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and condensation reactions .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Resorcinol can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups direct the incoming electrophiles to the ortho and para positions.
Oxidation: Resorcinol can be oxidized to form quinones, which are important intermediates in various chemical processes.
Condensation Reactions: Resorcinol can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Major Products:
Quinones: Formed through oxidation reactions.
Condensation Products: Formed with aldehydes and ketones.
Scientific Research Applications
Resorcinol has a wide range of scientific research applications in various fields :
Mechanism of Action
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Flavonoids: Such as quercetin and hesperidin .
- Stilbene Phenols: Such as resveratrol .
Resorcinol’s unique meta-isomeric structure allows it to participate in specific chemical reactions and applications that are not possible with its ortho- and para-isomers .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-[2-(furan-2-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H12O3/c13-10-5-3-9(12(14)8-10)4-6-11-2-1-7-15-11/h1-3,5,7-8,13-14H,4,6H2 |
InChI Key |
DRPCFXFFIMCRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
![N-[2-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B10836179.png)

![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)

![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)
![[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B10836210.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)



